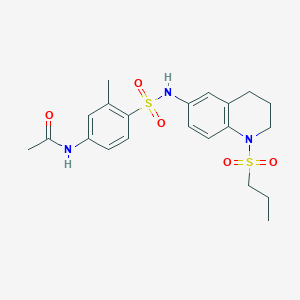

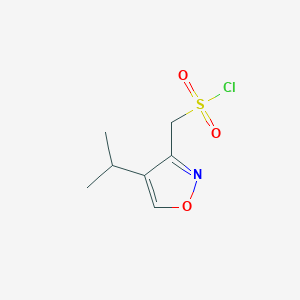

![molecular formula C21H22N2O4 B2981175 1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene CAS No. 338392-43-1](/img/structure/B2981175.png)

1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2003 by Incyte Corporation, and has since been the subject of extensive research due to its potential applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Inclusion Complex Formation and Hydrogen Bonding

1,3,5-Tris(4-nitrobenzoyl)benzene, a compound with a similar nitrobenzoyl functional group, was prepared and found to form crystalline inclusion complexes with certain solvents. These complexes are mediated by C–H···O hydrogen bonding, highlighting the potential of nitrobenzoyl compounds in creating specific host-guest interactions for molecular recognition and encapsulation applications (Pigge et al., 2000).

Synthesis and Structural Analysis

The reactivity of nitro groups with other compounds, such as in the synthesis of n,n-diethyl-3,3a-dihydro-3-methylbenzofuro[3,2-c]isoxazole-3-carboxamide, provides insight into the chemical transformations that nitrobenzoyl compounds can undergo. This includes thermal reactions to yield addition products, as demonstrated by the reaction of 3-nitrobenzo[b]furan with diethylaminopropyne (Wit et al., 1980).

Electrophilic Nitro Compounds in Cycloaddition Reactions

Electrophilic nitro compounds, like nitrobenzothiophenes, when reacted with dienes, showcase polar Diels–Alder reactions. This suggests the utility of nitrobenzoyl derivatives in synthesizing complex heterocyclic structures, which could have applications in developing pharmaceuticals and agrochemicals (Rosa et al., 2015).

Anion Transport and Supramolecular Chemistry

The modification of compounds to include strong electron-withdrawing substituents, such as nitro groups, significantly increases their anionophoric activity. This indicates the potential of nitrobenzoyl derivatives in creating efficient anion transporters for applications in membrane science and ion-selective sensors (Peng et al., 2016).

Propiedades

IUPAC Name |

[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-13(2)15-4-6-16(7-5-15)20-12-19(20)14(3)22-27-21(24)17-8-10-18(11-9-17)23(25)26/h4-11,13,19-20H,12H2,1-3H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHBBKESHGKEN-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

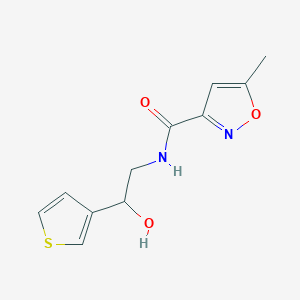

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)

![2-[[1-[2-(3-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2981103.png)

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2981111.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-difluorophenyl)acetamide](/img/structure/B2981112.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)